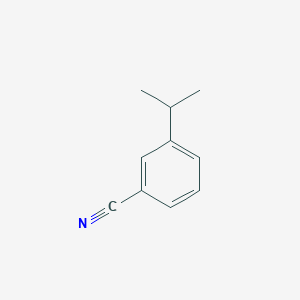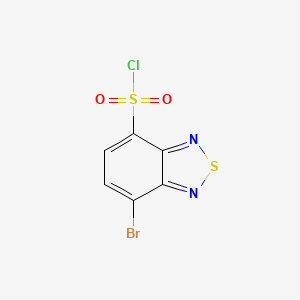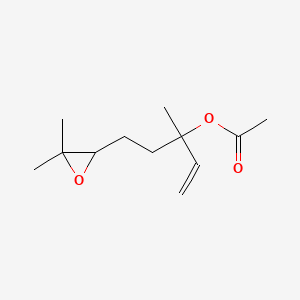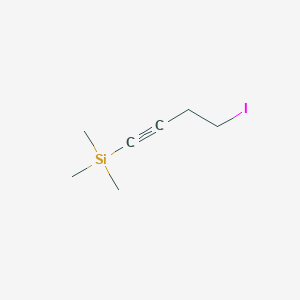
Silane, (4-iodo-1-butynyl)trimethyl-
Vue d'ensemble
Description
Silane, (4-iodo-1-butynyl)trimethyl-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a silane coupling agent that is widely used in the synthesis of polymers, coatings, and adhesives.
Applications De Recherche Scientifique
Silane, (4-iodo-1-butynyl)trimethyl-, has been extensively used in scientific research for various applications. It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It is also used as a crosslinking agent in the preparation of silicone rubber. Silane, (4-iodo-1-butynyl)trimethyl-, has been used in the preparation of functionalized silica nanoparticles for drug delivery applications. It has also been used in the synthesis of novel organic-inorganic hybrid materials.
Mécanisme D'action
Silane, (4-iodo-1-butynyl)trimethyl-, acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The reactive iodine group of the compound reacts with the surface hydroxyl groups of the inorganic material, while the trimethylsilyl group reacts with the organic material. This results in the formation of a strong, covalent bond between the two materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silane, (4-iodo-1-butynyl)trimethyl-. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, (4-iodo-1-butynyl)trimethyl-, has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various materials. It is also readily available and relatively inexpensive. However, the compound is toxic and requires careful handling. It also has limited solubility in common organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Silane, (4-iodo-1-butynyl)trimethyl-. One potential application is in the preparation of functionalized silica nanoparticles for drug delivery applications. The compound could also be used in the synthesis of novel organic-inorganic hybrid materials for various applications. Further research is needed to explore the full potential of this compound and its applications in various fields.
Conclusion:
Silane, (4-iodo-1-butynyl)trimethyl-, is a versatile compound that has potential applications in various fields. It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. The compound has several advantages for lab experiments, but it also has limitations due to its toxicity and limited solubility. Further research is needed to explore the full potential of this compound and its applications in various fields.
Propriétés
IUPAC Name |
4-iodobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUSGDYBARURKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439676 | |
| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41423-29-4 | |
| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




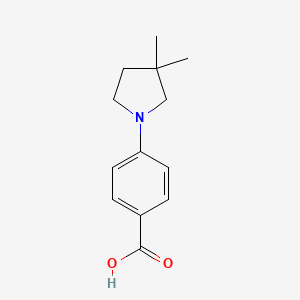
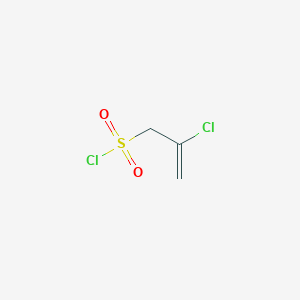
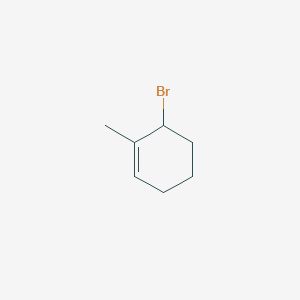

![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B3383320.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)
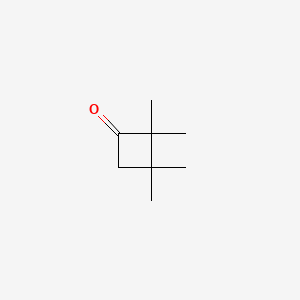
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)
